molecular formula C12H12ClF3O2 B1328091 5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane CAS No. 898761-63-2

5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane

Cat. No.: B1328091
CAS No.: 898761-63-2
M. Wt: 280.67 g/mol
InChI Key: WBDKEBCXJABWKV-UHFFFAOYSA-N
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Description

5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane is an organic compound characterized by the presence of a chloro group, a ketone group, and a trifluoromethoxyphenyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-trifluoromethoxybenzene and 5-chloropentanone.

    Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the starting materials and facilitate the nucleophilic substitution reaction.

    Reaction Steps: The nucleophilic substitution reaction proceeds with the formation of the desired product, this compound, through the displacement of a leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated reactors and in-line monitoring systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 5-chloro-1-hydroxy-1-(4-trifluoromethoxyphenyl)pentane.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases or catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups.

Scientific Research Applications

5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-oxo-1-(4-methoxyphenyl)pentane
  • 5-Chloro-1-oxo-1-(4-difluoromethoxyphenyl)pentane
  • 5-Chloro-1-oxo-1-(4-ethoxyphenyl)pentane

Uniqueness

5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3O2/c13-8-2-1-3-11(17)9-4-6-10(7-5-9)18-12(14,15)16/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDKEBCXJABWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645171
Record name 5-Chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-63-2
Record name 5-Chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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